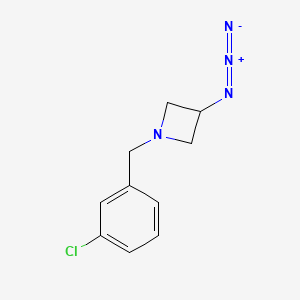

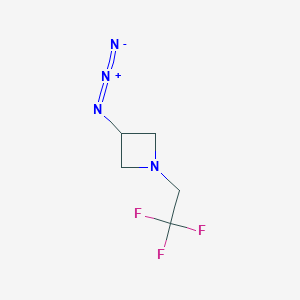

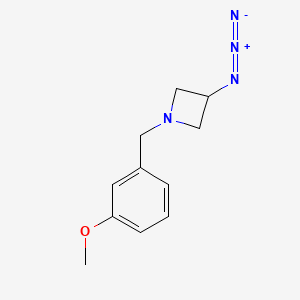

3-Azido-1-(3-methoxybenzyl)azetidine

Vue d'ensemble

Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Chemical Reactions Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Physical and Chemical Properties Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Applications De Recherche Scientifique

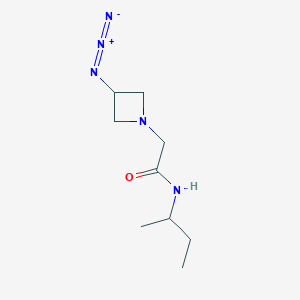

Chemical Synthesis and Drug Design

Chiral Tetrasubstituted Azetidines Synthesis : Kostiantyn O. Marichev and colleagues (2019) reported the high yield and stereocontrolled synthesis of all-cis tetrasubstituted azetidine-2-carboxylic acids and derivatives, which possess three chiral centers. This synthesis involves asymmetric copper(I)-catalyzed [3+1]-cycloaddition and is significant for the development of novel azetidine-based compounds with potential therapeutic applications Marichev et al., 2019.

3'-Azido-3'-deoxythymidine (AZT) Synthesis : A very efficient synthesis of 3'-azido-3'-deoxythymidine (AZT) from thymidine was described by S. Czernecki and J. Valéry (1991), showcasing the utility of 3-azido and methoxybenzyl groups in the development of antiviral drugs Czernecki & Valéry, 1991.

Pharmacokinetics and Drug Delivery

- Prodrug Design : Research into the development of prodrugs for enhancing drug delivery and therapeutic efficacy has also incorporated derivatives of 3-azido compounds. For example, novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) have been explored to improve antiviral activity, pharmacokinetic properties, and drug delivery, highlighting the versatility of the azetidine scaffold in medicinal chemistry applications Parang, Wiebe, & Knaus, 2000.

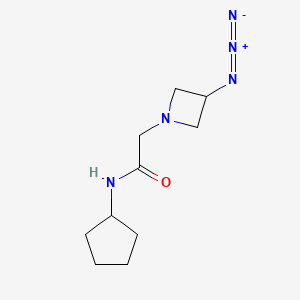

Antiviral Activity

- HIV Treatment : The synthesis and evaluation of 3'-azido-3'-deoxythymidine (AZT) and its derivatives have played a crucial role in the development of treatments for HIV. Studies on AZT's antiviral mechanisms, pharmacokinetics, and the synthesis of new analogs contribute to understanding how modifications of the azetidine ring can influence therapeutic outcomes Kumar, Wang, Wiebe, & Knaus, 1994.

Novel Therapeutic Applications

- Cancer Research : The design and synthesis of thiourea-azetidine hybrids for anticancer research demonstrate the potential of azetidine derivatives in discovering new therapeutic agents. These compounds have been evaluated for their antiproliferative activity against various human cancer cell lines, showcasing the azetidine ring's capability to act as a core structure in potent anticancer agents Parmar et al., 2021.

Orientations Futures

Propriétés

IUPAC Name |

3-azido-1-[(3-methoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-4-2-3-9(5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUBHJAQFNWEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

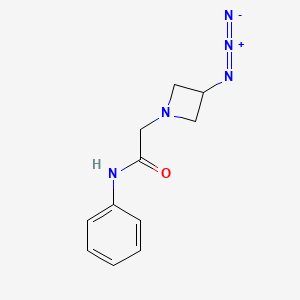

COC1=CC=CC(=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.